molecular formula C8H15Cl2N3O B13559369 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride

Katalognummer: B13559369
Molekulargewicht: 240.13 g/mol
InChI-Schlüssel: LCJKTOMPNMCEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound that features a piperidine ring and an oxazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxazole ring can be formed via cycloaddition or annulation reactions .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of catalysts such as platinum or palladium can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H15Cl2N3O

Molekulargewicht

240.13 g/mol

IUPAC-Name

4-piperidin-4-yl-1,3-oxazol-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H2,9,11);2*1H

InChI-Schlüssel

LCJKTOMPNMCEDW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=COC(=N2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.